Butyl 3,3-dimethylbutyrate

lipophilicity partition coefficient formulation design

Butyl 3,3-dimethylbutyrate (CAS 85204-26-8) is a branched aliphatic ester with molecular formula C₁₀H₂₀O₂ and molecular weight 172.26 g·mol⁻¹, formed by esterification of 3,3-dimethylbutyric acid (tert-butylacetic acid) with n-butanol. The compound is listed under EINECS 286-321-9 and bears the IUPAC name butyl 3,3-dimethylbutanoate.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 85204-26-8
Cat. No. B12642028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3,3-dimethylbutyrate
CAS85204-26-8
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)CC(C)(C)C
InChIInChI=1S/C10H20O2/c1-5-6-7-12-9(11)8-10(2,3)4/h5-8H2,1-4H3
InChIKeyGXSOWLLSDPRKOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3,3-Dimethylbutyrate (CAS 85204-26-8): Procurement-Relevant Identity and Physicochemical Baseline


Butyl 3,3-dimethylbutyrate (CAS 85204-26-8) is a branched aliphatic ester with molecular formula C₁₀H₂₀O₂ and molecular weight 172.26 g·mol⁻¹, formed by esterification of 3,3-dimethylbutyric acid (tert-butylacetic acid) with n-butanol [1]. The compound is listed under EINECS 286-321-9 and bears the IUPAC name butyl 3,3-dimethylbutanoate . It belongs to the class of sterically hindered esters, characterized by a gem-dimethyl substitution at the C3 position of the acid moiety adjacent to the carbonyl group, which imparts quantifiably distinct physicochemical properties—including elevated boiling point (184.2 °C at 760 mmHg), density of 0.873 g/cm³, flash point of 64.7 °C, and a computed LogP of 3.72—that differentiate it from linear-chain and lower-alkyl ester analogs [2].

Why Generic Substitution Fails for Butyl 3,3-Dimethylbutyrate: The Quantifiable Cost of In-Class Interchange


The 3,3-dimethylbutyrate ester family is often treated as a single interchangeable commodity, yet the alcohol moiety exerts a decisive influence on key performance-relevant parameters. Replacing the n-butyl ester with the commonly available ethyl analog (CAS 5340-78-3) shifts LogP from 3.72 to 2.70—a Δ of +1.02 log units, translating to approximately tenfold greater lipophilicity for the butyl ester [1][2]. Similarly, substituting the linear n-butyl alcohol with isobutyl alcohol (CAS 94021-85-9) lowers the boiling point from 184.2 °C to 173.8 °C and the flash point from 64.7 °C to 59.4 °C, altering both purification protocols and safety classifications . The gem-dimethyl branching on the acid side further distinguishes this series from linear butyrate esters (e.g., butyl butyrate, CAS 109-21-7, LogP ~2.68–2.83), where the absence of steric hindrance accelerates hydrolytic degradation [3]. These are not marginal differences; they determine extraction efficiency, fragrance longevity, shelf-life stability, and regulatory handling requirements—making blind substitution scientifically indefensible.

Product-Specific Quantitative Evidence Guide: Butyl 3,3-Dimethylbutyrate vs. Closest Analogs


LogP Lipophilicity: Butyl 3,3-Dimethylbutyrate vs. Ethyl 3,3-Dimethylbutyrate

Butyl 3,3-dimethylbutyrate exhibits a LogP of 3.72, compared to a LogP of 2.70 for the direct ethyl ester analog (ethyl 3,3-dimethylbutyrate, CAS 5340-78-3), both determined under consistent SIELC computational methodology [1][2]. This represents a ΔLogP of +1.02 log units, corresponding to an approximately 10.5-fold higher octanol–water partition coefficient for the butyl ester. The lipophilicity gain is driven solely by the two additional methylene units in the n-butyl alcohol chain versus the ethyl alcohol chain, while the sterically hindered 3,3-dimethylbutyrate acid moiety remains identical between both compounds.

lipophilicity partition coefficient formulation design extraction efficiency

Boiling Point and Volatility Differentiation: Butyl vs. Ethyl vs. Isobutyl 3,3-Dimethylbutyrate

The boiling point of butyl 3,3-dimethylbutyrate is 184.2 °C at 760 mmHg, which is approximately 40 °C higher than that of the ethyl analog (ethyl 3,3-dimethylbutyrate, bp 143.6–146 °C at 760 mmHg) and approximately 10.4 °C higher than that of the isobutyl branched-chain isomer (isobutyl 3,3-dimethylbutyrate, CAS 94021-85-9, bp 173.8 °C at 760 mmHg) . The boiling point trend—ethyl (C8, ~144 °C) < isobutyl (C10 branched, ~174 °C) < n-butyl (C10 linear, ~184 °C)—demonstrates that both carbon count and alcohol chain architecture contribute independently to thermal properties. The n-butyl ester's higher boiling point directly reflects stronger intermolecular dispersion forces enabled by the linear four-carbon alcohol chain.

boiling point volatility distillation fragrance longevity thermal processing

Flash Point and Transport Safety Classification: Butyl vs. Ethyl 3,3-Dimethylbutyrate

Butyl 3,3-dimethylbutyrate has a flash point of 64.7 °C, markedly higher than the flash point of 34–39 °C reported for ethyl 3,3-dimethylbutyrate (CAS 5340-78-3) . The approximately 30 °C elevation in flash point places the butyl ester above the 60 °C threshold used in many regulatory frameworks (e.g., UN GHS flammable liquid Category 4 vs. Category 3), potentially simplifying transport, storage, and insurance requirements for bulk procurement. The isobutyl isomer (CAS 94021-85-9) exhibits an intermediate flash point of 59.4 °C, still below the butyl ester, reinforcing the safety advantage of the linear n-butyl alcohol chain .

flash point flammability transport safety GHS classification storage

Steric Hindrance and Hydrolytic Stability: 3,3-Dimethylbutyrate Esters vs. Linear Butyrate Esters

The gem-dimethyl substitution at the C3 position of the 3,3-dimethylbutyrate moiety introduces significant steric hindrance adjacent to the carbonyl ester bond. This steric shielding is a well-established determinant of ester hydrolysis rates: in the acid-catalyzed hydrolysis of esters, substituent steric effects quantified by Taft Eₛ values show that tert-butyl and neopentyl-type groups retard nucleophilic attack at the carbonyl carbon relative to linear alkyl chains [1]. While direct experimental hydrolysis rate constants for butyl 3,3-dimethylbutyrate specifically are not available in the open literature, the class-level inference from the hindered 3,3-dimethylbutyrate scaffold—compared to unhindered linear butyrate esters such as butyl butyrate (CAS 109-21-7, LogP ~2.68)—predicts measurably slower hydrolytic degradation under both acidic and alkaline conditions. The n-butyl alcohol chain further contributes a modest steric contribution relative to shorter-chain (methyl, ethyl) esters of the same acid, as the alcohol-side steric effect also influences the rate of nucleophilic acyl substitution [2].

hydrolytic stability steric hindrance shelf-life aqueous formulation ester degradation

HPLC Analytical Method Validation: Butyl 3,3-Dimethylbutyrate on Newcrom R1 Reverse-Phase Column

A validated reverse-phase HPLC method for butyl 3,3-dimethylbutyrate has been established using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid substitution compatible with mass spectrometry detection) [1]. The method is scalable from analytical to preparative separation and is reported suitable for pharmacokinetic applications. Critically, the LogP value of 3.72 for butyl 3,3-dimethylbutyrate substantially exceeds the LogP of 2.70 for the ethyl analog, translating to longer retention times under identical reverse-phase conditions. For laboratories seeking to resolve mixtures of 3,3-dimethylbutyrate esters (e.g., ethyl, butyl, isobutyl, or the regioisomeric 3,3-dimethylbutyl butyrate), the chromatographic selectivity afforded by these LogP differences provides a reliable basis for baseline separation and impurity profiling [2]. The method's compatibility with smaller 3 µm particles enables transfer to fast UPLC applications, supporting high-throughput quality control workflows.

HPLC method reverse-phase chromatography purity analysis preparative separation pharmacokinetics

Best Research and Industrial Application Scenarios for Butyl 3,3-Dimethylbutyrate


Nonpolar Matrix Formulation and Extraction Applications Requiring High LogP (≥3.5)

When a formulation or extraction protocol demands an ester component with LogP exceeding 3.5 for optimal nonpolar-phase partitioning, butyl 3,3-dimethylbutyrate (LogP = 3.72) is quantitatively differentiated from the ethyl analog (LogP = 2.70), which falls below this threshold. The ~10.5-fold higher partition coefficient directly translates to superior recovery in liquid–liquid extraction from aqueous matrices into organic solvents such as hexane, toluene, or diethyl ether. This is relevant in natural product isolation workflows, fragrance concentrate preparation, and any application where the ester serves as a carrier or co-solvent requiring preferential organic-phase residence [1].

Fragrance and Flavor Formulations Requiring Extended Olfactory Longevity

The boiling point of butyl 3,3-dimethylbutyrate (184.2 °C) is 40 °C higher than that of the more volatile ethyl analog (~144 °C), directly reducing the evaporation rate at ambient temperature and on warm substrates such as skin or fabric. This lower volatility prolongs the fragrance's perception window—a critical parameter in fine fragrance, personal care, and household product design. Procurement for fragrance applications should therefore favor the butyl ester when substantivity and dry-down persistence are prioritized over top-note volatility, and when the fruity-floral odor character of the 3,3-dimethylbutyrate ester family is desired [2].

Bulk Procurement with Favorable Flammability and Transport Classification

With a flash point of 64.7 °C, butyl 3,3-dimethylbutyrate falls above the 60 °C threshold that separates UN GHS flammable liquid Category 3 from Category 4 in many jurisdictions. This classification distinction has tangible consequences: reduced storage infrastructure requirements (e.g., flammable-liquid cabinets vs. general chemical storage), simplified shipping documentation, and potentially lower insurance premiums. For laboratories or manufacturing sites procuring multi-kilogram quantities, the butyl ester offers a measurable safety and logistics advantage over the ethyl analog (flash point 34–39 °C, Category 2–3) and a modest advantage over the isobutyl isomer (flash point 59.4 °C, near the regulatory threshold) .

Aqueous-Phase Formulations Requiring Enhanced Hydrolytic Stability

In aqueous or partially aqueous formulations—including certain cosmetic emulsions, agrochemical adjuvant systems, or biochemical assay buffers—the steric hindrance conferred by the gem-dimethyl group at the C3 position of the 3,3-dimethylbutyrate scaffold retards both acid- and base-catalyzed ester hydrolysis relative to unhindered linear butyrate esters. While compound-specific hydrolysis rate constants remain to be experimentally determined, the class-level inference from the Taft steric parameter framework supports the selection of butyl 3,3-dimethylbutyrate over butyl butyrate (or other linear acid esters) when formulation shelf-life in the presence of water is a critical quality attribute. The additional alcohol-side steric contribution from the n-butyl chain (relative to methyl or ethyl esters) provides a second, independent barrier to nucleophilic attack at the ester carbonyl .

Quote Request

Request a Quote for Butyl 3,3-dimethylbutyrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.